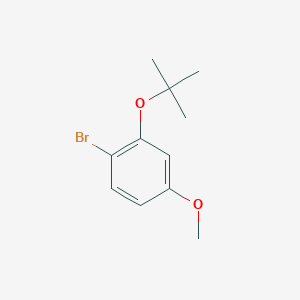
4-Bromo-3-(tert-butoxy)anisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(tert-butoxy)anisole is an organic compound that belongs to the class of brominated anisoles It is characterized by the presence of a bromine atom at the fourth position and a tert-butoxy group at the third position on the anisole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(tert-butoxy)anisole typically involves the bromination of 3-(tert-butoxy)anisole. One common method includes the use of bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the para position relative to the methoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-(tert-butoxy)anisole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea can be used in substitution reactions, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoanisole derivative, while oxidation can produce anisaldehyde or anisic acid.
科学的研究の応用
4-Bromo-3-(tert-butoxy)anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of specialty chemicals and as a precursor in the production of polymers and resins.
作用機序
The mechanism of action of 4-Bromo-3-(tert-butoxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and tert-butoxy group can influence the compound’s binding affinity and reactivity. For example, the bromine atom can participate in halogen bonding, while the tert-butoxy group can affect the compound’s solubility and steric properties.
類似化合物との比較
Similar Compounds
4-Bromoanisole: Lacks the tert-butoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Bromoanisole: The bromine atom is positioned differently, which can affect its reactivity and applications.
2-Bromoanisole: Similar to 4-Bromoanisole but with the bromine atom at the ortho position.
Uniqueness
4-Bromo-3-(tert-butoxy)anisole is unique due to the presence of both the bromine atom and the tert-butoxy group, which confer distinct chemical properties. The combination of these functional groups can enhance the compound’s reactivity and make it suitable for specific applications that other brominated anisoles may not be able to achieve.
特性
分子式 |
C11H15BrO2 |
|---|---|
分子量 |
259.14 g/mol |
IUPAC名 |
1-bromo-4-methoxy-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15BrO2/c1-11(2,3)14-10-7-8(13-4)5-6-9(10)12/h5-7H,1-4H3 |
InChIキー |
MVNORXMIPLCJRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=C(C=CC(=C1)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13691138.png)
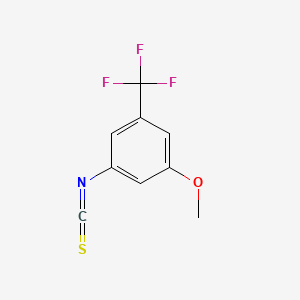
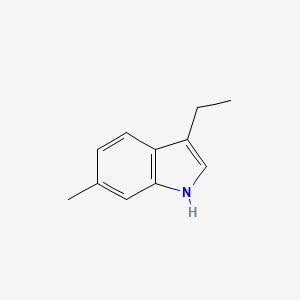
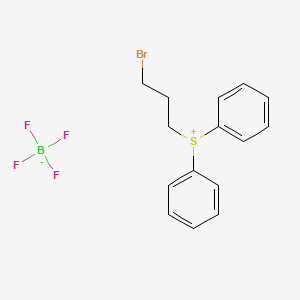
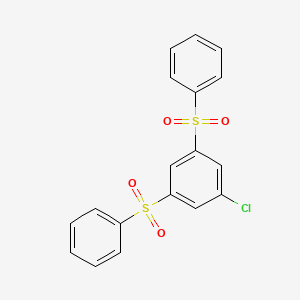
![tert-butyl 2-chlorospiro[7H-furo[3,4-b]pyridine-5,3'-azetidine]-1'-carboxylate](/img/structure/B13691158.png)


![tert-Butyl[[(3aR,5S,6aR)-2,2-dimethyl-6-methylenetetrahydrofuro[2,3-d][1,3]dioxol-5-yl]methoxy]diphenylsilane](/img/structure/B13691170.png)
![[1-(2,2-Difluoroethyl)azetidin-2-YL]methanol](/img/structure/B13691172.png)
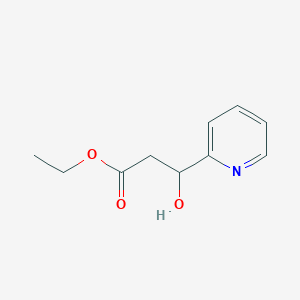
![2-[2-[2-[2-(Boc-amino)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]acetamide](/img/structure/B13691192.png)
![3-(Boc-amino)-N-methoxy-N-methylbicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13691209.png)
![Methyl 4-[1-[2-[(4R,6R)-6-[2-(tert-Butoxy)-2-oxoethyl]-2,2-dimethyl-1,3-dioxan-4-yl]ethyl]-5-(4-fluorophenyl)-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxamido]benzoate](/img/structure/B13691222.png)
